- Light-emitting diode light-enabled denitrative etherification of 4-nitrobenzonitrile under catalyst-free conditions at room temperature, Journal of Chemical Research, 2021, 45(1-2), 56-59
Cas no 91949-95-0 (4-Isopropoxybenzonitrile)
4-Isopropoxybenzonitrile structure
Product Name:4-Isopropoxybenzonitrile
CAS番号:91949-95-0
MF:C10H11NO
メガワット:161.200442552567
MDL:MFCD09929011
CID:1037662
PubChem ID:11008227
Update Time:2024-10-26
4-Isopropoxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Isopropoxybenzonitrile
- 4-propan-2-yloxybenzonitrile
- 4-(1-Methylethoxy)benzonitrile (ACI)
- Benzonitrile, p-isopropoxy- (7CI)
- 4-Isopropyloxybenzonitrile
- DTXSID50451629
- OJZKKEGJFOAAAV-UHFFFAOYSA-N
- AS-48561
- Z53834533
- CS-0102069
- F51128
- 4-(propan-2-yloxy)benzonitrile
- 4-isopropoxy benzonitrile
- MFCD09929011
- AKOS000114306
- SCHEMBL105821
- 4-(1-Methylethoxy)benzonitrile
- EN300-39841
- Benzonitrile, 4-(1-methylethoxy)-
- DA-39283
- 91949-95-0
-
- MDL: MFCD09929011
- インチ: 1S/C10H11NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3
- InChIKey: OJZKKEGJFOAAAV-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=CC(OC(C)C)=CC=1
計算された属性
- せいみつぶんしりょう: 161.084063974g/mol
- どういたいしつりょう: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 33Ų
4-Isopropoxybenzonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095890-25g |
4-Isopropoxybenzonitrile |
91949-95-0 | 95% | 25g |
$436.56 | 2023-08-31 | |
| Chemenu | CM155444-25g |
4-isopropoxybenzonitrile |
91949-95-0 | 95% | 25g |
$400 | 2021-06-17 | |
| TRC | I918185-100mg |
4-Isopropoxybenzonitrile |
91949-95-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I918185-250mg |
4-Isopropoxybenzonitrile |
91949-95-0 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | I918185-500mg |
4-Isopropoxybenzonitrile |
91949-95-0 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | I918185-1g |
4-Isopropoxybenzonitrile |
91949-95-0 | 1g |
$98.00 | 2023-05-18 | ||
| Chemenu | CM155444-25g |
4-isopropoxybenzonitrile |
91949-95-0 | 95% | 25g |
$400 | 2022-05-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I93410-5g |
4-propan-2-yloxybenzonitrile |
91949-95-0 | 5g |
¥3080.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I93410-10g |
4-propan-2-yloxybenzonitrile |
91949-95-0 | 10g |
¥5000.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I93410-100g |
4-propan-2-yloxybenzonitrile |
91949-95-0 | 100g |
¥28810.0 | 2021-09-09 |
4-Isopropoxybenzonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 min, 25 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
リファレンス
- Metal-Free Etherification of Aryl Methyl Ether Derivatives by C-OMe Bond Cleavage, Organic Letters, 2018, 20(14), 4267-4272
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, reflux
リファレンス
- N-[4-(Methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor antagonists: analysis of structure-activity relationships for the 'C-Region', Bioorganic & Medicinal Chemistry, 2004, 12(2), 371-385
合成方法 4
はんのうじょうけん
1.1 Catalysts: N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran , Hexane ; 18 h, 50 °C
リファレンス
- Phosphazene Base tBu-P4 Catalyzed Methoxy-Alkoxy Exchange Reaction on (Hetero)Arenes, Chemistry - A European Journal, 2019, 25(24), 6077-6081
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
リファレンス
- Preparation of aryl ethers, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)phosphine Solvents: Toluene
1.3 Reagents: Water Solvents: Diethyl ether
リファレンス
- Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl Ethers, Journal of the American Chemical Society, 1997, 119(14), 3395-3396
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 10 min, 25 °C
1.2 3 h, 25 °C
1.2 3 h, 25 °C
リファレンス
- From Anilines to Aryl Ethers: A Facile, Efficient, and Versatile Synthetic Method Employing Mild Conditions, Angewandte Chemie, 2018, 57(14), 3641-3645
合成方法 8
はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Nickel, (2,2′-bipyridine-κN1,κN1′)dibromo-, (SP-4-2)- Solvents: Dimethylacetamide ; 2 min, rt; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation, Journal of the American Chemical Society, 2019, 141(49), 19257-19262
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 73 h, 60 °C
1.2 6 h
1.2 6 h
リファレンス
- Photocatalytic Reductive C-O Bond Cleavage of Alkyl Aryl Ethers by Using Carbazole Catalysts with Cesium Carbonate, Journal of Organic Chemistry, 2021, 86(3), 2545-2555
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
リファレンス
- Antiarrhythmic agents related to procainamide. II. Synthesis and pharmacological study, European Journal of Medicinal Chemistry, 1989, 24(4), 427-34
合成方法 11
はんのうじょうけん
1.1 Reagents: Triethylamine , 4-Nitro-1-[(trifluoromethyl)sulfonyl]-1H-imidazole Solvents: Acetonitrile ; 10 min, rt
リファレンス
- A convenient reagent for the conversion of aldoximes into nitriles and isonitriles, Chemical Communications (Cambridge, 2020, 56(46), 6221-6224
合成方法 12
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , 1,2-Bis(2-tricyclo[3.3.1.13,7]dec-1-ylethyl) 1,2-diazenedicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
リファレンス
- Separation tagging with cyclodextrin-binding groups: Mitsunobu reactions with bis(2-(1-adamantyl)ethyl) azodicarboxylate (BadEAD) and bis(1-adamantylmethyl) azodicarboxylate (BadMAD), Tetrahedron Letters, 2004, 45(35), 6653-6656
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 4 h, rt
リファレンス
- Transition-metal-free arylation of alcohols with aryl bromides at room temperature, Synthesis, 2023, 55(4), 637-646
合成方法 14
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Nickel sulfate (NiSO4) , 4,4′-Dimethoxy-2,2′-bipyridine , 2767997-30-6 Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Discovery and characterization of a novel perylenephotoreductant for the activation of aryl halides, Journal of Catalysis, 2021, 399, 111-120
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 6 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions, Journal of Organic Chemistry, 2020, 85(17), 11181-11189
合成方法 16
はんのうじょうけん
1.1 Reagents: 2,4-Dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene Solvents: Acetonitrile ; > 1 min, rt
1.2 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… ; 8 h, 80 °C
1.2 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… ; 8 h, 80 °C
リファレンス
- N-Heterocyclic carbene-mediated redox condensation of alcohols, Chemical Communications (Cambridge, 2016, 52(55), 8569-8572
合成方法 17
はんのうじょうけん
1.1 Catalysts: Nickel (poly-imidazolidene and poly-benzimidazolidene supported) Solvents: Dimethylformamide ; 16 h, 100 °C
リファレンス
- Poly-n-heterocyclic carbene transition metal complexes and n-heterocyclic carbene transition metal complexes for carbon-sulfur and carbon-oxygen coupling reactions, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro[8-[2-(dicyclohexylphosphino-κP)phenyl]-1,3,5,7-tetramethyl-2,4,6… Solvents: Toluene ; 18 h, 110 °C
リファレンス
- Exploiting Ancillary Ligation To Enable Nickel-Catalyzed C-O Cross-Couplings of Aryl Electrophiles with Aliphatic Alcohols, Journal of the American Chemical Society, 2018, 140(15), 5023-5027
合成方法 19
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; rt → 80 °C; 16 h, 80 °C
リファレンス
- Nucleophilic Amination and Etherification of Aryl Alkyl Thioethers, Organic Letters, 2018, 20(16), 4749-4753
合成方法 20
はんのうじょうけん
1.1 Reagents: Quinuclidine Catalysts: 2,2′-Bipyridine , Nickel dichloride , [1,1′:4′,1′′-Terphenyl]-4,4′′-dicarboxaldehyde, polymer with 5′-(4-aminophenyl)[… Solvents: Dimethylacetamide ; 10 h
リファレンス
- Covalent organic frameworks editing for efficient metallaphotoredox catalytic carbon-oxygen cross coupling of aryl halides with alcohols, Catalysis Science & Technology, 2023, 13(5), 1518-1526
4-Isopropoxybenzonitrile Raw materials
- 4-Methoxybenzonitrile
- 4-Bromobenzonitrile
- 4-(methylsulfanyl)benzonitrile
- Propanedinitrile, methylphenyl-
- 4-Hydroxybenzonitrile
- 1-bromo-4-(propan-2-yloxy)benzene
- 4-Chlorobenzonitrile
- p-Nitrobenzonitrile
- Potassium isopropoxide
- Benzenaminium, 4-cyano-N,N,N-trimethyl-
- (E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine
4-Isopropoxybenzonitrile Preparation Products
4-Isopropoxybenzonitrile サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:91949-95-0)4-Isopropoxybenzonitrile
注文番号:A1063926
在庫ステータス:in Stock
はかる:5g/10g/25g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 18:28
価格 ($):176.0/277.0/478.0
Email:sales@amadischem.com
4-Isopropoxybenzonitrile 関連文献
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
91949-95-0 (4-Isopropoxybenzonitrile) 関連製品
- 25117-74-2(Benzonitrile, 4-ethoxy-)
- 185259-36-3(4-tert-Butoxybenzonitrile)
- 80407-66-5(4-(2-methoxyethoxy)benzonitrile)
- 62677-57-0(1-Naphthalenecarbonitrile, 4-(1-methylethoxy)-)
- 18859-06-8( )
- 7476-06-4(4,4'-(1,3-Propanediylbisoxy)bisbenzonitrile)
- 60758-84-1(4-propoxybenzonitrile)
- 25117-75-3(3-Ethoxybenzonitrile)
- 86120-21-0(4-(butan-2-yloxy)benzonitrile)
- 610797-50-7(Benzonitrile, 3-methyl-4-(1-methylethoxy)- (9CI))
推奨される供給者
Amadis Chemical Company Limited
(CAS:91949-95-0)4-Isopropoxybenzonitrile
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):176.0/277.0/478.0